molecular formula C18H18N4O4S B2570871 N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 1448036-88-1

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-methyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2570871
CAS No.: 1448036-88-1
M. Wt: 386.43
InChI Key: UQFCKZOFGJWCKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-methyl-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C18H18N4O4S and its molecular weight is 386.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sulfonamide Hybrids in Medicinal Chemistry

Sulfonamides are a critical class of drugs, incorporating a variety of pharmacological agents with diverse activities, including antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain activities. These compounds often feature a general formula R-SO2NHR', where the functional group is linked to various organic compounds, leading to a significant range of hybrids named as sulfonamide hybrids. Recent advances have focused on designing and developing two-component sulfonamide hybrids with coumarin, indole, quinoline, isoquinoline, chalcone, and other pharmaceutical active scaffolds, showing promising biological activities (Ghomashi, Ghomashi, Aghaei, & Massah, 2022).

Structural Studies and Synthesis Techniques

Research on tetrahydro-diepoxybenzo[de]isoquinoline derivatives obtained through the tandem [4+2] cycloaddition showcases the importance of structural and theoretical studies in understanding the interactions and assembly mechanisms of such compounds. These studies provide valuable insights into the synthesis and potential applications of similar sulfonamide-based compounds in medicinal chemistry and materials science (Grudova et al., 2020).

Carbonic Anhydrase Inhibition

Sulfonamide derivatives have been extensively studied for their inhibition potency against human carbonic anhydrase isoenzymes, a property that makes them candidates for treating conditions like glaucoma, edema, and certain neurological disorders. The inhibition efficacy of these compounds is a significant area of research, contributing to the development of new therapeutic agents (Bozdağ et al., 2015).

Antitumor Activities

The synthesis and in vitro evaluation of new tetrahydroquinoline derivatives, including studies on their antitumor activities, represent another vital application area. These compounds have been tested against various cancer cell lines, showing some efficacy in inhibiting tumor growth. This research avenue is crucial for developing novel cancer therapeutics (Li, 2013).

Properties

IUPAC Name

N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-1-methylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4S/c1-21-12-16(10-19-21)27(24,25)20-15-5-4-13-6-7-22(11-14(13)9-15)18(23)17-3-2-8-26-17/h2-5,8-10,12,20H,6-7,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQFCKZOFGJWCKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CO4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.